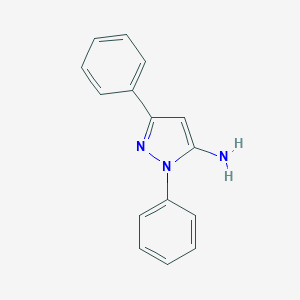

1,3-Diphenyl-1H-pyrazol-5-amine

Vue d'ensemble

Description

1,3-Diphenyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with two phenyl groups at positions 1 and 3, and an amino group at position 5. Its unique structure makes it a valuable building block in the synthesis of various pharmaceuticals and organic materials .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Diphenyl-1H-pyrazol-5-amine can be synthesized through several methods. One common approach involves the reaction of 1,3-diphenylpyrazol-5-one with aniline hydrochlorides and phosphorus pentoxide under microwave irradiation . Another method includes the palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine using XPhos as a ligand and potassium hydroxide as a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of microwave irradiation and palladium-catalyzed reactions are favored due to their efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Diphenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Substitution Reactions: The amino group at position 5 can participate in nucleophilic substitution reactions.

Cyclization Reactions: It can form condensed heterocyclic systems through cyclization reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in arylation reactions.

Phosphorus Pentoxide: Used in the synthesis involving 1,3-diphenylpyrazol-5-one.

Major Products

N-Aryl-1,3-disubstituted Pyrazoles: Formed through palladium-catalyzed arylation.

Condensed Heterocyclic Systems: Formed through cyclization reactions.

Applications De Recherche Scientifique

Positive Allosteric Modulation

1,3-Diphenyl-1H-pyrazol-5-amine has been identified as a significant positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). Research indicates that this compound enhances glutamate-induced calcium release in rat cortical astrocytes. The EC50 value for this activity was found to be approximately 77 nM, demonstrating substantial potency .

Key Findings :

- Potency : The compound exhibits a Ki value of 3760 nM in displacing radiolabeled ligands from mGluR5 sites.

- Structural Modifications : Substituents in the para-position of the benzamide moiety can enhance activity, suggesting that structural optimization can lead to improved pharmacological profiles .

Neuropharmacology

In neuropharmacological studies, this compound has been explored for its effects on cognitive functions and behaviors influenced by ethanol. One study demonstrated that the positive allosteric modulator VU-29 (related to 1,3-diphenyl derivatives) mitigated impairments in novel object recognition induced by acute ethanol exposure .

Synthesis and Derivatives

The synthesis of derivatives of this compound has been achieved through various methods, including one-pot reactions that yield N-(1,3-diphenyl-1H-pyrazol-5-yl)amides. These derivatives are being investigated for enhanced biological activities .

Case Study 1: Structure–Activity Relationship (SAR)

A comprehensive SAR study involving 50 analogues of CDPPB (a derivative of this compound) revealed that:

- The presence of electronegative substituents in specific positions significantly increased the compound's potency.

- Optimal substitutions led to the identification of compounds with improved binding affinities and functional activities .

Case Study 2: Behavioral Studies in Rodents

Research involving behavioral assessments in rodents showed that compounds derived from this compound could reverse cognitive deficits associated with ethanol withdrawal. This highlights its potential therapeutic applications in treating alcohol-related disorders .

Mécanisme D'action

The mechanism of action of 1,3-diphenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, in antimalarial applications, it may inhibit key enzymes or pathways essential for the survival of the parasite . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives used.

Comparaison Avec Des Composés Similaires

1,3-Diphenyl-1H-pyrazol-5-amine can be compared with other similar compounds such as:

- 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

- Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate

- 5-Amino-1,3-dimethylpyrazole

These compounds share the pyrazole core structure but differ in their substituents, which can significantly influence their chemical properties and applications . The presence of the amino group at position 5 in this compound makes it particularly valuable for further functionalization and the synthesis of biologically active molecules .

Activité Biologique

1,3-Diphenyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structure featuring two phenyl groups at positions 1 and 3 of the pyrazole ring and an amino group at position 5. This compound has gained attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in breast cancer cells (MCF-7) by disrupting cell cycle progression and increasing reactive oxygen species (ROS) levels. Specifically, compounds derived from this pyrazole have demonstrated IC50 values ranging from 0.83 to 1.81 μM against different tumor cell lines, indicating potent growth inhibition .

The mechanism underlying its anticancer activity involves:

- Cell Cycle Arrest : The compound has been shown to arrest MCF-7 cells in the G1 phase by downregulating cyclin D2 and CDK2.

- Induction of Apoptosis : Fluorescent staining and DNA fragmentation studies confirm that treatment leads to morphological changes typical of apoptosis .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies reveal that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, including MRSA and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.007 μg/mL against Bacillus subtilis and 0.061 μg/mL against Pseudomonas aeruginosa .

Structure-Activity Relationship

The biological efficacy of various derivatives has been linked to their structural characteristics:

- Compounds with specific substitutions on the pyrazole ring showed enhanced binding affinity towards bacterial enzymes like DNA gyrase, which is crucial for their antimicrobial action .

Summary of Biological Activities

| Activity | Target Organisms/Cells | IC50/MIC Values | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 0.83 - 1.81 μM | Cell cycle arrest, apoptosis induction |

| Antimicrobial | MRSA, Pseudomonas aeruginosa, Bacillus subtilis | 0.007 - 0.068 μg/mL | Inhibition of DNA gyrase, disruption of bacterial growth |

Study on Anticancer Activity

A study published in 2015 synthesized a series of pyrazole-benzimidazole hybrids based on this compound. These compounds were tested for anti-proliferative activity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis through mitochondrial dysfunction and ROS accumulation .

Study on Antimicrobial Efficacy

Another research effort focused on synthesizing novel antimicrobial agents derived from this compound. The synthesized compounds were evaluated for their efficacy against standard pathogen strains using zone of inhibition (ZOI) tests and MIC determinations. Notably, several compounds showed high potency against MRSA with MIC values significantly lower than those of standard antibiotics .

Propriétés

IUPAC Name |

2,5-diphenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3/c16-15-11-14(12-7-3-1-4-8-12)17-18(15)13-9-5-2-6-10-13/h1-11H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOFMEWDEKEVJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00201777 | |

| Record name | Pyrazole, 5-amino-1,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5356-71-8 | |

| Record name | 1,3-Diphenyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5356-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 5-amino-1,3-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005356718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 5-amino-1,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Diphenyl-1H-pyrazol-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What are the typical reactions 1,3-Diphenyl-1H-pyrazol-5-amine participates in, and what are the resulting products?

A1: this compound acts as a nucleophilic reagent in various condensation reactions. For instance, it reacts with isatins in aqueous media to yield 3,3-bis(5-amino-1H-pyrazol-4-yl)indolin-2-one derivatives []. It can also react with 3-formylchromones under microwave irradiation and in the presence of KHSO4 as a catalyst to produce pyrazolo[3,4-b]pyridine derivatives []. Furthermore, it participates in a cyclo-condensation reaction with indolin-2-ones and barbituric acids in the presence of Alum and an ionic liquid, resulting in the formation of spiro[indoline-pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine]trione derivatives [].

Q2: Why is there a growing interest in using this compound in synthesizing pyrazolo[3,4-b]pyridine derivatives?

A2: Pyrazolo[3,4-b]pyridines are recognized as important building blocks for various pharmaceutical compounds due to their diverse biological activities []. The use of this compound in their synthesis, specifically through reactions with 3-formylchromones, is gaining traction due to the development of greener and more efficient methodologies. For instance, microwave irradiation and reusable catalysts like KHSO4 are being employed to make these reactions faster, solvent-free, and high-yielding []. This focus on sustainable chemistry aligns with the increasing demand for environmentally friendly synthetic routes in drug discovery and development.

Q3: What makes the synthesis of spiro[indoline-pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine]triones using this compound noteworthy?

A3: The synthesis of these complex heterocyclic systems utilizes this compound in a multi-component reaction involving indolin-2-ones and barbituric acids []. This particular synthetic route stands out due to its use of Alum as a reusable catalyst and an ionic liquid as a green reaction medium []. These features align with the principles of green chemistry, aiming to minimize waste and utilize environmentally friendly reagents and solvents. This approach offers a promising avenue for developing sustainable and efficient methods for synthesizing complex molecules with potential biological significance.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.